Ethylenediaminetetraacetic acid disodium zinc salt hydrate
Description
Structural and Coordination Chemistry of Zinc-EDTA Complexation
The zinc-EDTA complex exhibits a distorted octahedral geometry, with EDTA acting as a hexadentate ligand through its two nitrogen atoms and four carboxylate oxygen atoms. X-ray crystallography and NMR studies confirm that Zn²⁺ occupies the central cavity, forming six coordinate bonds: four with deprotonated carboxyl groups and two with tertiary amine groups. This configuration maximizes orbital overlap, resulting in a highly symmetric complex with bond lengths of 2.08–2.15 Å for Zn–O and 2.22 Å for Zn–N.
Field-dependent 13C NMR relaxation measurements reveal significant structural dynamics. At neutral pH, the lateral CH₂ carbons exhibit reduced correlation times (τc = 8.6 ps) compared to free EDTA (τc = 54 ps), indicating enhanced molecular mobility upon zinc binding. Conversely, under alkaline conditions, τc increases due to strengthened hydrogen bonding networks between water molecules and the complex.
Table 1: Structural Parameters of Zinc-EDTA Complex
| Property | Value | Source |
|---|---|---|
| Coordination number | 6 | |
| Zn–O bond length | 2.08–2.15 Å | |
| Zn–N bond length | 2.22 Å | |
| τc (pH 7) | 8.6 ps (lateral CH₂) | |
| τc (pH 12) | 18.3 ps (lateral CH₂) |
Thermodynamic Stability and Selectivity in Zinc Chelation
The zinc-EDTA complex demonstrates exceptional stability, with a formation constant (log Kf) of 16.5 at 25°C and ionic strength 0.1 M. This exceeds the stability of analogous complexes with Ca²⁺ (log Kf = 10.65) and Mg²⁺ (log Kf = 8.79), enabling selective zinc chelation even in the presence of competing ions. The pH-dependent stability arises from EDTA's protonation states: optimal binding occurs at pH > 4, where all carboxyl groups are deprotonated.
Competitive binding studies using electrophoretic mobility shift assays (EMSAs) demonstrate EDTA's superior zinc affinity (Kd ≈ 10−16 M) compared to zinc finger proteins (Kd ≈ 10−9–10−11 M). This 105–107-fold difference allows EDTA to strip zinc from proteins within minutes under physiological conditions.
Table 2: Comparative Stability Constants of Metal-EDTA Complexes
| Metal Ion | log Kf | Relative Stability vs. Zn²⁺ |
|---|---|---|
| Zn²⁺ | 16.5 | 1 (Reference) |
| Cu²⁺ | 18.78 | 15.1-fold higher |
| Ni²⁺ | 18.4 | 6.3-fold higher |
| Fe³⁺ | 25.1 | 3.2 × 10⁸-fold higher |
| Ca²⁺ | 10.65 | 7.1 × 10⁻⁶-fold |
Impact of Zinc-EDTA Complexation on Protein-DNA Interactions
Zinc-EDTA complexes profoundly affect biological systems by modulating zinc availability. In zinc finger proteins, which require Zn²⁺ for structural integrity, EDTA exposure causes rapid metal ion dissociation (koff ≈ 0.1–10−4 s−1), leading to protein unfolding and loss of DNA-binding capacity. Paradoxically, EMSA protocols often retain zinc finger-DNA complexes despite containing 1–10 mM EDTA. This apparent contradiction is resolved by kinetic factors: while EDTA has ultra-slow Zn²⁺ dissociation kinetics (t1/2 > 24 hr), zinc finger proteins release Zn²⁺ within seconds to minutes.
Recent studies using Zn₃-Sp1 transcription factor demonstrate that pre-formed protein-DNA complexes resist EDTA challenge, whereas apo-proteins fail to bind DNA in EDTA-containing buffers. This suggests DNA binding stabilizes the zinc coordination sphere, increasing the activation energy for metal ion removal.
Mechanistic Insight:
Properties
IUPAC Name |
disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERHYBKZIQLBBV-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2Na2O9Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis proceeds via a two-stage process:
-
Formation of EDTA disodium salt : EDTA reacts with sodium hydroxide to form the disodium salt:
-
Complexation with zinc : The disodium salt reacts with a zinc source (e.g., zinc oxide or basic zinc carbonate) to form the hydrated complex:
Key molar ratios for optimal yield are:
Industrial-Scale Process
The reaction is conducted in a stirred reactor at 70–150°C for 0.5–5 hours . Zinc oxide is preferred due to its low impurity profile, but basic zinc carbonate (ZnCO₃·2Zn(OH)₂) is also used, requiring adjusted ratios:
Table 1: Comparison of Zinc Sources in Direct Synthesis
| Zinc Source | Molar Ratio (EDTA:NaOH:Zn:H₂O) | Temperature Range (°C) | Purity (%) |
|---|---|---|---|
| Zinc Oxide (ZnO) | 1:1.6–2.6:0.9–1.1:15–200 | 70–150 | ≥95 |
| Basic Zinc Carbonate | 1:1.6–2.6:0.2–0.4:15–200 | 70–150 | ≥93 |
After reaction completion, the mixture is filtered to remove insoluble inorganic salts (e.g., NaCl or Na₂SO₄), concentrated under vacuum, and spray-dried to obtain a crystalline hydrate with ≥95% purity.
Synthesis via EDTA Disodium Salt Intermediate
An alternative method involves pre-forming EDTA disodium salt, followed by zinc complexation. While less cost-effective, this approach allows finer control over stoichiometry.
Preparation of EDTA Disodium Salt
Ethylenediamine reacts with sodium hydroxide and hydroxyacetonitrile at 60–130°C to form EDTA disodium salt:
Key parameters include:
Zinc Complexation
The disodium salt is dissolved in water and reacted with zinc sulfate or zinc chloride at pH 3.5–4.5 . The solution is decolorized with activated carbon, concentrated, and crystallized to yield the hydrate.
Advanced Purification and Drying Techniques
Filtration and Decolorization
Post-reaction, activated carbon (0.1–0.5% w/w) is added to remove organic impurities, ensuring a colorless product. Filtration through a Büchner funnel eliminates residual inorganic salts.
Drying Protocols
-
Spray drying : Produces a fine powder with 2–5% moisture content.
-
Vacuum tray drying : Yields larger crystals suitable for agricultural formulations.
Advantages of Direct Synthesis
-
Cost Efficiency : Using EDTA directly reduces raw material costs by ~20% compared to methods requiring pre-formed EDTA disodium salt.
-
Purity : Minimal inorganic byproducts (e.g., NaCl) due to optimized filtration.
-
Scalability : Reaction volumes can exceed 2000L with consistent yields.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethylenediaminetetraacetic acid disodium zinc salt hydrate primarily undergoes complexation reactions with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable chelate structure.
Common Reagents and Conditions
Reagents: Metal ions such as calcium, magnesium, iron, and copper.
Conditions: Aqueous solutions, neutral to slightly basic pH.
Major Products
The major products of these reactions are stable metal-EDTA complexes, where the metal ion is sequestered by the EDTA ligand.
Scientific Research Applications
Agricultural Applications
Zinc Supplementation in Fertilizers
Zinc EDTA is widely used in agriculture as a micronutrient fertilizer. It enhances the bioavailability of zinc to plants, which is essential for various physiological functions, including enzyme activity and photosynthesis. The complexation of zinc with EDTA prevents precipitation in alkaline soils, ensuring higher absorption rates by plants.
- Case Study : A study demonstrated that applying Zinc EDTA increased the yield of crops such as maize and wheat by improving zinc uptake in zinc-deficient soils. The results indicated a significant increase in crop biomass and grain yield compared to conventional zinc sulfate applications .
Trace Element Fertilizers
Zinc EDTA can be formulated into liquid fertilizers that are easier to apply and more effective than traditional solid fertilizers. Its stability in solution allows for the combination with other nutrients without adverse interactions.
| Fertilizer Type | Application Method | Advantages |
|---|---|---|
| Liquid Fertilizers | Foliar Spray | Rapid absorption and reduced leaching losses |
| Solid Fertilizers | Soil Application | Enhanced nutrient availability |
Medical Applications
Chelation Therapy for Heavy Metal Toxicity
Zinc EDTA is utilized in chelation therapy to treat heavy metal poisoning, particularly lead and cadmium. It binds to toxic metal ions, forming stable complexes that are excreted from the body, thereby reducing their harmful effects.
- Research Findings : A clinical study reported that patients treated with Zinc EDTA showed significant reductions in blood lead levels compared to control groups. The therapy was noted for its efficacy in preventing lead-induced neurotoxicity .
Anticoagulant Properties
In laboratory settings, disodium salts of EDTA are commonly used as anticoagulants in blood collection tubes. Zinc EDTA specifically has been shown to maintain the integrity of blood samples by preventing clotting.
- Application Example : In hematology, a concentration of 1.5 mg/ml of Zinc EDTA is optimal for preserving platelet function during assays .
Industrial Applications
Water Treatment
Zinc EDTA is employed in water treatment processes to remove heavy metals from wastewater. Its chelating properties allow it to effectively bind metal ions, facilitating their removal through filtration or precipitation methods.
- Case Study : A municipal water treatment facility implemented Zinc EDTA to reduce cadmium levels in effluent discharges. Monitoring results showed compliance with environmental regulations post-treatment .
Cosmetic Formulations
Due to its chelating ability, Zinc EDTA is included in cosmetic products to stabilize formulations by binding metal ions that may cause degradation or discoloration.
Mechanism of Action
The mechanism of action of disodium;ZINC;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate involves the formation of stable chelate complexes with metal ions. The EDTA ligand binds to metal ions through its carboxylate and amine groups, forming a ring structure that sequesters the metal ion. This prevents the metal ion from participating in unwanted reactions and facilitates its removal from the system.
Comparison with Similar Compounds
Comparison with Similar EDTA-Metal Complexes
Ethylenediaminetetraacetic Acid Disodium Magnesium Salt Hydrate
- Molecular Formula : C₁₀H₁₂MgN₂Na₂O₈·xH₂O .
- Molar Mass : 358.50 g/mol (anhydrous) .
- Applications : Used in water treatment and pharmaceuticals for magnesium ion stabilization. Unlike the zinc variant, it is less common in agriculture .
- Solubility : Water-soluble but insoluble in organic solvents, similar to the zinc salt .
Ethylenediaminetetraacetic Acid Calcium Disodium Salt Hydrate
- Molecular Formula : C₁₀H₁₂CaN₂Na₂O₈·xH₂O .
- Applications : Primarily employed in medicine (e.g., treating lead poisoning) due to its high affinity for heavy metals like Pb²⁺ and Cd²⁺ .
- Safety: Classified as non-toxic in regulated doses, contrasting with the irritant nature of the zinc salt .
Ethylenediaminetetraacetic Acid Iron(III) Sodium Salt
- Molecular Formula : C₁₀H₁₂FeN₂Na₃O₈ .
- Applications : Utilized in industrial dye stabilization and as an iron supplement in hydroponic systems .
- Key Difference : The iron(III) complex is redox-active, enabling catalytic roles in oxidation-reduction reactions, unlike the zinc or magnesium salts .
Comparative Data Table
Research Findings and Stability Considerations
- Zinc vs. Magnesium Chelates : The zinc complex exhibits higher thermal stability (boiling point >600°C) compared to magnesium variants, which decompose at lower temperatures .
- Bioavailability: Zinc-EDTA is more efficiently absorbed by plants than inorganic zinc salts due to its solubility and controlled release .
- Environmental Impact : EDTA-metal complexes persist in water systems; however, zinc-EDTA degrades faster under UV exposure than calcium-EDTA .
Biological Activity
Ethylenediaminetetraacetic acid disodium zinc salt hydrate (EDTA-Zn) is a chelating agent that plays a significant role in various biological and biochemical applications. This compound, often used in life sciences, exhibits notable biological activities including antifungal properties, metal ion chelation, and potential therapeutic applications. This article explores the biological activity of EDTA-Zn, supported by research findings, case studies, and data tables.
- Molecular Formula: C₁₀H₂₀N₂Na₂O₁₂Zn
- Molecular Weight: 471.63 g/mol
- CAS Number: 176736-49-5
EDTA-Zn is a complex of ethylenediaminetetraacetic acid (EDTA) with zinc ions, which enhances its stability and solubility in aqueous solutions. The compound is utilized in various fields including agriculture, medicine, and environmental science.
Antifungal Activity
Recent studies have demonstrated that EDTA-Zn exhibits significant antifungal activity against various Fusarium species.
Key Findings:
- Growth Inhibition : At a concentration of 0.15 mM, EDTA-Zn effectively inhibited mycelial growth of Fusarium species, showcasing its potential as an antifungal agent .
- Phytotoxicity Tests : In controlled experiments, EDTA-Zn reduced disease severity in wheat seedlings infected with Fusarium graminearum by up to 92% at concentrations of 4 mM and 8 mM .
The antifungal mechanism involves the disruption of cell wall integrity and permeability in fungal cells treated with EDTA-Zn. Scanning electron microscopy (SEM) revealed that mycelia treated with EDTA-Zn were lysed and exhibited significant structural damage compared to untreated controls .
Chelation of Metal Ions
EDTA-Zn functions as a chelator, binding to metal ions such as zinc, iron, and calcium. This property is crucial for various biological processes:
- Metal Ion Regulation : EDTA-Zn can enhance the excretion of trace elements like magnesium and zinc from the body, which can be beneficial in certain clinical conditions .
- Environmental Applications : The compound is also employed in water treatment processes to remove excess zinc ions from contaminated water sources .
Study on Mycotoxin Production
A study investigated the effect of EDTA-Zn on deoxynivalenol (DON) biosynthesis—a mycotoxin produced by Fusarium graminearum. Results indicated that treatment with 0.4 mM and 0.8 mM EDTA-Zn significantly reduced DON production by approximately 47% and 57.3%, respectively . This suggests that EDTA-Zn not only inhibits fungal growth but also mitigates the production of harmful mycotoxins.
Field Trials
Field trials conducted over two years confirmed the efficacy of EDTA-Zn in controlling Fusarium infections in crops. The compound demonstrated consistent results across different environmental conditions, reinforcing its practical applications in agriculture .
Data Table: Biological Activity Summary
Q & A
Q. How can researchers determine the zinc content in ethylenediaminetetraacetic acid disodium zinc salt hydrate?
Methodological Answer: Zinc content can be quantified via complexometric titration using standardized EDTA solutions. For example:
- Prepare a 0.02 mol/L EDTA solution and standardize it against a zinc acetate solution using eriochrome black T as an indicator. The endpoint is marked by a color shift from red-purple to blue-purple .
- Calculate zinc content using stoichiometry: Each mL of 0.02 mol/L EDTA corresponds to 1.308 mg of Zn .
- Ensure pH is maintained at ~10.7 using an ammonia-ammonium chloride buffer to stabilize the EDTA-Zn complex .
Q. What is the role of this compound as a chelating agent in experimental systems?
Methodological Answer: The compound acts as a selective zinc chelator, stabilizing Zn²⁺ in aqueous solutions across a broad pH range. Key considerations:
Q. How should researchers prepare stable aqueous solutions of this compound for laboratory use?
Methodological Answer:
- Dissolve the compound in deionized water at room temperature. Solubility is ~1000 g/L at 20°C, but heating to 80°C increases solubility to ~1200 g/L .
- Adjust pH to >8.5 using NaOH to enhance solubility and prevent precipitation .
- Filter-sterilize or autoclave solutions for long-term storage at 4°C .
Advanced Research Questions
Q. How can interference from competing metal ions be minimized when using this compound in complex biological buffers?
Methodological Answer:
- Employ masking agents like sodium cyanide (for Cu²⁺/Fe³⁺) or triethanolamine (for Al³⁺) to block non-target metals .
- Optimize pH: Higher pH (>10) favors Zn²⁺ chelation over Ca²⁺/Mg²⁺, which bind EDTA more weakly .
- Validate specificity using competitive binding assays with fluorescent probes (e.g., Zinpyr-1) .
Q. What experimental strategies address discrepancies in chelation efficiency under varying redox conditions?
Methodological Answer:
- Monitor redox potential using a platinum electrode. Under reducing conditions (e.g., with dithiothreitol), Zn²⁺ may remain bound, while oxidizing conditions (H₂O₂) could displace it .
- Supplement buffers with antioxidants (e.g., ascorbate) to stabilize the EDTA-Zn complex in oxidative environments .
- Confirm chelation stability via cyclic voltammetry or UV-Vis spectroscopy .
Q. How can researchers resolve solubility limitations in high-ionic-strength solutions?
Methodological Answer:
- Use co-solvents like glycerol (10–20% v/v) to improve solubility without disrupting chelation .
- Precipitate interfering ions (e.g., Ca²⁺ with oxalate) before adding the compound .
- Test alternative EDTA derivatives (e.g., tetrasodium EDTA) if Zn specificity is not critical .
Safety and Stability Considerations
- Toxicity: While specific LD50 data for the zinc salt are unavailable, related EDTA salts (e.g., disodium EDTA) have oral LD50 values of ~2000 mg/kg in rodents. Use personal protective equipment (PPE) and avoid inhalation .
- Storage: Keep in airtight containers at room temperature. Hydrated forms may dehydrate at >40°C, altering stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
